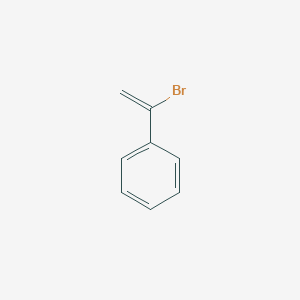

alpha-Bromostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromoethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXJYTZCORKVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243366 | |

| Record name | Styrene, alpha-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-81-7 | |

| Record name | α-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, alpha-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF0SJ1821N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Bromostyrene from Styrene Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of α-bromostyrene, a valuable vinyl bromide intermediate in organic synthesis, starting from the readily available precursor, styrene dibromide ((1,2-dibromoethyl)benzene). The document details the necessary experimental protocols, discusses the underlying reaction mechanism, and presents quantitative data in a structured format to facilitate application in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of α-bromostyrene from styrene is a two-step process. The first step involves the bromination of styrene to yield the intermediate, styrene dibromide. The subsequent and core step of the synthesis is the dehydrobromination of styrene dibromide to afford the desired α-bromostyrene. This elimination reaction is typically achieved under basic conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, styrene dibromide, and its subsequent conversion to α-bromostyrene.

Synthesis of Styrene Dibromide ((1,2-dibromoethyl)benzene)

The initial step is the electrophilic addition of bromine across the double bond of styrene.

Experimental Procedure:

A solution of styrene (e.g., 57.2 mL) is prepared in a suitable solvent such as dichloromethane (e.g., 100 mL) and cooled in an ice bath. To this stirred solution, a solution of bromine (e.g., 25.6 mL) in the same solvent is added dropwise. The reaction is exothermic, and the temperature should be maintained near 0°C. The disappearance of the bromine color indicates the completion of the reaction. The solvent is then removed under reduced pressure to yield the crude product. The crude styrene dibromide can be purified by recrystallization from a suitable solvent system, such as aqueous isopropanol, to afford a white solid.

Synthesis of α-Bromostyrene ((1-bromoethenyl)benzene) via Dehydrobromination

The key transformation to α-bromostyrene is achieved through an elimination reaction of hydrogen bromide from styrene dibromide. The use of alcoholic potassium hydroxide is a well-established method for this dehydrobromination.[1]

Experimental Procedure:

Styrene dibromide is dissolved in a suitable alcohol, typically ethanol. A solution of potassium hydroxide in the same alcohol (alcoholic KOH) is then added to the styrene dibromide solution. The reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the precipitated potassium bromide is removed by filtration. The filtrate is then subjected to a work-up procedure, which typically involves neutralization, extraction with an organic solvent, and washing of the organic layer. The final product, α-bromostyrene, is obtained after removal of the solvent and can be further purified by vacuum distillation.[1]

Quantitative Data

The efficiency of the synthetic steps is summarized in the following tables.

Table 1: Synthesis of Styrene Dibromide

| Parameter | Value | Reference |

| Starting Material | Styrene | |

| Reagent | Bromine | |

| Solvent | Dichloromethane | |

| Reaction Temperature | 0 °C | |

| Yield | 88-97% |

Table 2: Synthesis of α-Bromostyrene

| Parameter | Value | Reference |

| Starting Material | Styrene Dibromide | |

| Reagent | Alcoholic Potassium Hydroxide | [1] |

| Solvent | Ethanol | [1] |

| Reaction Condition | Reflux | |

| Product | α-Bromostyrene | [1] |

Note: Specific yields for the dehydrobromination step can vary depending on the exact reaction conditions and scale.

Reaction Mechanism and Workflow

The dehydrobromination of styrene dibromide with a strong base like potassium hydroxide proceeds through a bimolecular elimination (E2) mechanism.

E2 Elimination Mechanism

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group (a bromide ion in this case), and the leaving group departs simultaneously, leading to the formation of a double bond. The reaction requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group for optimal orbital overlap in the transition state.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Bromostyrene, systematically named (1-bromoethenyl)benzene, is a versatile organic compound characterized by a vinyl bromide group attached to a phenyl ring.[1][2] Its unique electronic and steric properties make it a valuable intermediate in a multitude of organic syntheses, including the formation of pharmaceuticals, agrochemicals, and novel polymers.[2][3] This document provides a comprehensive overview of its physical and chemical properties, reactivity, and key experimental protocols relevant to its application in research and development.

Compound Identification and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and use in experimental setups.

Table 1: Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 98-81-7[1][2][4][5] |

| Molecular Formula | C₈H₇Br[1][2][4][5] |

| Molecular Weight | 183.05 g/mol [2][4] |

| IUPAC Name | (1-bromoethenyl)benzene[6] |

| Synonyms | α-Bromostyrene, 1-Phenyl-1-bromoethene[2] |

| InChI Key | SRXJYTZCORKVNA-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | C=C(C1=CC=CC=C1)Br[1][4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2][5] |

| Odor | Pungent-sweet, gassy-floral[7] |

| Melting Point | -44 °C (lit.)[2][7] |

| Boiling Point | 67-70 °C at 4 mmHg (lit.)[2][7] |

| Density | 1.41 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.588 (lit.)[2] |

| Solubility | Soluble in Chloroform, Methanol, and other organic solvents; limited solubility in water.[1][2][7] |

| Vapor Pressure | 0.249 mmHg at 25°C[2] |

| Flash Point | 87 °C (188.6 °F) - closed cup[2] |

| Storage Temperature | 2-8°C or under -20°C in a freezer for long-term storage.[2][8] |

Table 3: Spectral Data References

| Spectroscopic Technique | Reference |

| ¹H NMR | Available spectral data confirms the proton environments.[9] |

| ¹³C NMR | Predicted spectra are available for analysis.[3] |

| Mass Spectrometry (GC-MS) | NIST data is available for fragmentation pattern analysis.[3][10] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, conforming to its structure.[6][10] |

| Raman Spectroscopy | Spectral data is available for vibrational mode analysis.[10] |

Chemical Properties and Reactivity

This compound is a reactive molecule due to the presence of the vinyl bromide moiety attached to an aromatic system. This structure allows it to participate in a variety of organic transformations.

-

Nucleophilic Substitution: The bromine atom can act as a leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]

-

Polymerization: As a functionalized styrene monomer, it can undergo polymerization.[1][2] Technical grades are often supplied with stabilizers like 3,5-Di-tert-butylcatechol or hydroquinone to prevent spontaneous polymerization.[1]

-

Intermediate in Synthesis: It serves as a key reactant for synthesizing more complex molecules. For instance, it is used to produce Potassium (1-Phenylcyclopropyl)trifluoroborate and substituted cyclopentenones, which are valuable in medicinal chemistry and materials science.[2][11][12]

-

Diels-Alder Reactions: The styrene framework allows it to participate in cycloaddition reactions, such as intramolecular Diels-Alder reactions, to form polycyclic structures like 1,4-dihydronaphthalenes and naphthalenes.[13]

-

Hydrolysis: The compound is susceptible to hydrolysis in the presence of water or mild acids, which can lead to the formation of acetophenone.[7]

The following diagram illustrates the role of this compound as a versatile chemical intermediate.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its application in a laboratory setting.

Microwave-Assisted Hydrobromination of Phenylacetylene

This modern method provides a rapid synthesis route.

Experimental Workflow Diagram:

Detailed Procedure: [14]

-

A 10-mL microwave vessel is charged with 1 mL of solvent (e.g., acetonitrile), lithium bromide (LiBr), and tetraethylammonium bromide (TEAB).

-

To the resulting clear solution, neat chlorotrimethylsilane (TMSCl) is added via syringe, followed by neat propargyl alcohol (or a suitable phenylacetylene precursor).

-

The vessel is sealed and subjected to microwave irradiation in a reactor (e.g., CEM model Discover) with the following parameters: power at 300 W, pressure at 300 PSI, temperature at 40 °C, for a duration of 60 minutes.

-

Upon completion, the heterogeneous mixture is filtered to separate the white precipitates.

-

The clear filtrate is treated with water, shaken with a drying agent (e.g., Na₂SO₄), filtered again, and concentrated to yield the crude this compound oil.

Traditional Synthesis from Styrene

A more classical approach involves the dehydrobromination of styrene dibromide.

Reaction Scheme: Styrene → Styrene Dibromide → this compound

Procedure Outline: [14]

-

Styrene is first brominated to form styrene dibromide.

-

The resulting styrene dibromide is then treated with an alcoholic solution of potassium hydroxide (KOH).

-

The alcoholic KOH acts as a base to facilitate an elimination reaction (dehydrobromination), yielding this compound.

Safety and Handling

This compound is classified as a hazardous material and requires careful handling.

Table 4: GHS Hazard and Safety Information

| Category | Codes and Statements |

| Hazard Codes | Xi (Irritant)[2][5] |

| Hazard Statements | H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338[10] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection.[1] Use in a well-ventilated area or under a fume hood. |

| Hazard Class | IRRITANT[2] |

| WGK (Germany) | 3 (Highly hazardous for water)[2] |

The logical flow for handling a potential exposure is outlined below.

References

- 1. CAS 98-81-7: α-Bromostyrene | CymitQuimica [cymitquimica.com]

- 2. Cas 98-81-7,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 95%, stabilized 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 98-81-7 [chemicalbook.com]

- 8. 98-81-7|α-Bromostyrene|BLD Pharm [bldpharm.com]

- 9. This compound(98-81-7) 1H NMR [m.chemicalbook.com]

- 10. This compound | C8H7Br | CID 66828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data Analysis of Cumene Hydroperoxide (CAS 80-15-9) and α-Bromostyrene (CAS 98-81-7): A Technical Guide

An Examination of Spectroscopic Signatures for Industrial and Research Applications

This technical guide provides a comprehensive overview of the spectroscopic data for Cumene hydroperoxide (CAS 80-15-9) and α-Bromostyrene (CAS 98-81-7). It is intended for researchers, scientists, and professionals in drug development and chemical industries who utilize these compounds in their work. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

A Note on CAS Numbers: The user query specified CAS number 98-81-7, which corresponds to α-Bromostyrene. However, the request for an in-depth technical guide, particularly for an audience including drug development professionals, suggests a potential interest in Cumene hydroperoxide (CAS 80-15-9), a compound with more complex reactivity and broader industrial significance. Therefore, this guide provides a thorough analysis of Cumene hydroperoxide, while also presenting the spectroscopic data for α-Bromostyrene to fully address the user's query.

Cumene Hydroperoxide (CAS 80-15-9): Spectroscopic Profile

Cumene hydroperoxide is a key industrial intermediate in the production of phenol and acetone. Its peroxy functional group makes it a subject of interest for detailed spectroscopic characterization to monitor its formation, purity, and decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Cumene Hydroperoxide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49-7.24 | m | 5H | Aromatic protons (C₆H₅) |

| 1.62 | s | 6H | Methyl protons (2 x CH₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

A solution of Cumene hydroperoxide is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal (δ = 7.26 ppm for CHCl₃). The spectrum is acquired on a 400 MHz NMR spectrometer. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for Cumene Hydroperoxide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Broad, Medium | O-H stretch (hydroperoxy group) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 800-900 | Strong | O-O stretch |

For a liquid sample like Cumene hydroperoxide, the FTIR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Cumene Hydroperoxide

| m/z | Relative Intensity | Assignment |

| 152 | [M]⁺ | Molecular Ion |

| 137 | Moderate | [M - CH₃]⁺ |

| 119 | Strong | [C₆H₅C(CH₃)₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Direct injection of Cumene hydroperoxide into a hot GC inlet can lead to thermal decomposition. To mitigate this, a derivatization procedure is often employed. A common method involves silylation, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Sample Preparation: A solution of Cumene hydroperoxide is prepared in a suitable solvent like acetonitrile. An internal standard may be added for quantitative analysis.

-

Derivatization: An excess of the silylating agent is added to the sample solution.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. A non-polar capillary column (e.g., HP-5ms) is typically used. The mass spectrometer is operated in electron ionization (EI) mode.[1]

Alternatively, analysis of the thermal decomposition products (such as acetophenone and 2-phenyl-2-propanol) can be used for indirect quantification.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for Cumene Hydroperoxide

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~255-265 | Not specified | Not specified |

Note: The UV spectrum of Cumene hydroperoxide is characterized by absorption in the ultraviolet region, primarily due to the phenyl group.

A dilute solution of Cumene hydroperoxide is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1 AU). The spectrum is recorded against a solvent blank over a wavelength range of approximately 200-400 nm.

α-Bromostyrene (CAS 98-81-7): Spectroscopic Profile

α-Bromostyrene is a useful reagent in organic synthesis, particularly in polymerization and cross-coupling reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H and ¹³C NMR Spectroscopic Data for α-Bromostyrene

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.50-7.20 | m | Aromatic protons |

| ¹H | 6.05 | s | Vinylic proton |

| ¹H | 5.75 | s | Vinylic proton |

| ¹³C | 138.5 | s | Aromatic C (quaternary) |

| ¹³C | 128.5 | d | Aromatic CH |

| ¹³C | 128.0 | d | Aromatic CH |

| ¹³C | 127.0 | d | Aromatic CH |

| ¹³C | 125.0 | t | Vinylic CH₂ |

| ¹³C | 115.0 | s | Vinylic C-Br |

Solvent: CDCl₃

The protocol is similar to that for Cumene hydroperoxide. A solution of α-Bromostyrene is prepared in CDCl₃, and the spectrum is recorded on an NMR spectrometer.

Infrared (IR) Spectroscopy

Table 6: Key IR Absorption Bands for α-Bromostyrene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | Medium | Aromatic and Vinylic C-H stretch |

| 1620 | Medium | C=C stretch (vinylic) |

| 1595, 1490, 1445 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 900 | Strong | =CH₂ out-of-plane bend |

| 770, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 550-650 | Medium-Strong | C-Br stretch |

As a liquid, the FTIR spectrum of α-Bromostyrene is conveniently obtained neat, either as a thin film between salt plates or using an ATR accessory.[2]

Mass Spectrometry (MS)

Table 7: Mass Spectrometry Data for α-Bromostyrene

| m/z | Relative Intensity | Assignment |

| 184/182 | [M]⁺ | Molecular Ion (presence of Br isotopes) |

| 103 | Base Peak | [M - Br]⁺ |

| 77 | Strong | [C₆H₅]⁺ |

α-Bromostyrene is amenable to direct GC-MS analysis. A dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS. A standard non-polar capillary column is suitable for separation. The mass spectrometer is operated in electron ionization (EI) mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 8: Expected UV-Vis Absorption for α-Bromostyrene

| Expected λmax (nm) | Chromophore |

| ~250 nm | Phenyl ring and conjugated double bond |

A solution of α-Bromostyrene in a UV-transparent solvent like ethanol or hexane would be prepared. The spectrum would be recorded from approximately 200 nm to 400 nm to observe the π → π* transitions of the conjugated system.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Signaling Pathways and Logical Relationships

For the compounds discussed, the primary "signaling pathway" in a biochemical context relates to the reactivity of Cumene hydroperoxide as an oxidizing agent, which can initiate radical chain reactions. The logical relationship in their analysis follows the workflow diagram above. The experimental workflows are detailed in the respective protocol sections.

References

Reactivity of the Vinyl Bromide Group in α-Bromostyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromostyrene, a substituted vinyl halide, is a versatile building block in organic synthesis, prized for the unique reactivity of its vinyl bromide group. This functionality allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, polymers, and pharmaceutical intermediates. The presence of the bromine atom on the vinylic carbon, conjugated with a phenyl ring, imparts a distinct electronic character that governs its participation in a variety of reactions, including cross-coupling, nucleophilic substitution, cycloaddition, and polymerization. This technical guide provides a comprehensive overview of the reactivity of the vinyl bromide group in α-bromostyrene, detailing key reactions, experimental protocols, and mechanistic insights.

Core Reactivity Profile

The reactivity of the vinyl bromide group in α-bromostyrene is primarily centered around the carbon-bromine bond. The sp²-hybridized nature of the carbon atom and the electron-withdrawing effect of the bromine atom make this bond susceptible to cleavage under various conditions. The adjacent phenyl group further influences the reactivity by providing resonance stabilization to potential intermediates. Key reaction classes involving the vinyl bromide group of α-bromostyrene include:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most significant area of α-bromostyrene chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Nucleophilic Substitution Reactions: While generally less reactive than their alkyl halide counterparts, vinyl halides like α-bromostyrene can undergo nucleophilic substitution under specific conditions.

-

Diels-Alder Reactions: The vinyl group of α-bromostyrene can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings.

-

Polymerization: α-Bromostyrene can be polymerized through various mechanisms, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), to produce polymers with unique properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. α-Bromostyrene serves as an excellent substrate in several of these transformations, where the vinyl bromide group is substituted with a variety of organic moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. α-Bromostyrene readily participates in this reaction to yield substituted styrenes.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling of α-bromostyrene.

Quantitative Data for Suzuki-Miyaura Coupling of α-Bromostyrene:

| Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [1] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 18 | 92 | [2] |

| 4-Methylphenylboronic acid | [PdCl₂(dppf)] | Cs₂CO₃ | THF | 65 | 24 | 88 | [3][4] |

| Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 90 |

Detailed Experimental Protocol: Synthesis of 1,1-diphenylethylene via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add α-bromostyrene (1.0 mmol, 183 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine (0.04 mmol, 11.2 mg).

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).

-

Reaction Execution: The mixture is degassed by three freeze-pump-thaw cycles. The flask is then heated to 80°C and stirred for 12 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 1,1-diphenylethylene.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. α-Bromostyrene can serve as the unsaturated halide, reacting with various alkenes to produce substituted styrenes and 1,3-dienes.

Reaction Scheme:

Caption: General scheme of the Heck reaction of α-bromostyrene.

Quantitative Data for Heck Reaction of α-Bromostyrene:

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 85 | [5][6] |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 16 | 90 | [7] |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 12 | 82 | [8] |

| Acrylonitrile | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Toluene | 110 | 20 | 78 |

Detailed Experimental Protocol: Heck Reaction of α-Bromostyrene with Methyl Acrylate

-

Reaction Setup: In a sealed tube, combine α-bromostyrene (1.0 mmol, 183 mg), methyl acrylate (1.5 mmol, 129 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg), and triethylamine (1.2 mmol, 167 µL).

-

Solvent Addition: Add N,N-dimethylformamide (DMF) (5 mL).

-

Reaction Execution: The tube is sealed and heated to 100°C for 18 hours.

-

Work-up: After cooling, the reaction mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

Purification: The residue is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the product.[8]

Cine-Substitution

A less common but synthetically interesting reaction of α-bromostyrene is cine-substitution. In this palladium-catalyzed process, the incoming nucleophile attacks the vinylic carbon that does not bear the bromine atom, leading to a formal migration of the double bond. This transformation often proceeds through an initial C-N or C-O bond formation to generate an enamine or enol ether intermediate, which then undergoes further reaction.

Reaction Workflow:

Caption: Workflow for a palladium-catalyzed cine-substitution reaction.

Nucleophilic Substitution

Direct nucleophilic substitution on the vinyl bromide group of α-bromostyrene is generally difficult due to the high energy of the vinylic cation intermediate that would be formed in an Sɴ1-type mechanism and the steric hindrance to a backside attack required for an Sɴ2-type reaction. However, under forcing conditions or with specific activating groups, nucleophilic substitution can occur. The presence of the phenyl group can stabilize certain intermediates, making some substitution reactions feasible.

Quantitative Data for Nucleophilic Substitution of α-Bromostyrene:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

| Sodium methoxide | CuI (cat.), DMF, 120°C, 24h | α-Methoxystyrene | 65 | |

| Piperidine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C, 18h | N-(1-phenylvinyl)piperidine | 75 | |

| Sodium thiophenoxide | DMSO, 80°C, 12h | Phenyl(1-phenylvinyl)sulfane | 58 |

Diels-Alder Reaction

The electron-deficient double bond of α-bromostyrene can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The stereochemistry and regiochemistry of the cycloaddition are governed by the principles of orbital symmetry and steric effects.

Reaction Scheme:

Caption: General scheme of the Diels-Alder reaction with α-bromostyrene.

Detailed Experimental Protocol: Diels-Alder Reaction of α-Bromostyrene with Cyclopentadiene

-

Reaction Setup: A solution of α-bromostyrene (1.0 mmol, 183 mg) in toluene (5 mL) is placed in a round-bottom flask.

-

Reagent Addition: Freshly cracked cyclopentadiene (1.5 mmol, 99 mg) is added to the solution at room temperature.

-

Reaction Execution: The mixture is stirred at 80°C for 6 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the Diels-Alder adduct.

Polymerization

α-Bromostyrene can undergo polymerization to form poly(α-bromostyrene). Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly effective for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. The bromine atom in the resulting polymer can be further functionalized, making these materials interesting for various applications.

ATRP of α-Bromostyrene:

Caption: Experimental workflow for the ATRP of α-bromostyrene.

Quantitative Data for ATRP of α-Bromostyrene:

| Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Ethyl α-bromoisobutyrate | PMDETA | Toluene | 90 | 8 | 8,500 | 1.15 | [9] |

| 1-Phenylethyl bromide | bpy | Anisole | 110 | 6 | 12,300 | 1.21 | |

| Methyl α-bromophenylacetate | HMTETA | Xylene | 100 | 10 | 10,100 | 1.18 |

Detailed Experimental Protocol: ATRP of α-Bromostyrene

-

Catalyst and Ligand Preparation: In a Schlenk flask, Cu(I)Br (0.1 mmol, 14.3 mg) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.1 mmol, 20.8 µL) are added. The flask is sealed, and the atmosphere is replaced with argon.

-

Monomer and Initiator Addition: α-Bromostyrene (10.0 mmol, 1.83 g) and ethyl α-bromoisobutyrate (0.1 mmol, 14.7 µL) are added via syringe.

-

Polymerization: The flask is placed in a preheated oil bath at 90°C and stirred for the desired time. Samples are taken periodically to monitor monomer conversion and molecular weight evolution.

-

Termination and Purification: The polymerization is terminated by cooling the flask and exposing the mixture to air. The polymer is dissolved in THF, passed through a short column of neutral alumina to remove the copper catalyst, and then precipitated into cold methanol. The polymer is collected by filtration and dried under vacuum.[9]

Conclusion

The vinyl bromide group in α-bromostyrene is a highly versatile functional handle that enables a wide range of chemical transformations. Its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provides efficient routes to a vast array of substituted styrenes and related compounds. While direct nucleophilic substitution is challenging, it can be achieved under specific conditions. Furthermore, the ability of α-bromostyrene to act as a dienophile in Diels-Alder reactions and as a monomer in controlled polymerizations highlights its broad utility in the synthesis of complex organic molecules and functional materials. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the effective utilization of α-bromostyrene in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Navigating the Stability of alpha-Bromostyrene: A Technical Guide for Researchers

An in-depth examination of the stability, storage, and degradation pathways of alpha-Bromostyrene, providing essential guidance for its handling and use in research and development.

This compound (α-Bromostyrene) is a valuable reagent in organic synthesis, utilized in the formation of a variety of important chemical structures. However, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and an exploration of its degradation pathways. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed for its effective and safe use.

Recommended Storage and Handling

Proper storage is paramount to preserving the integrity of this compound. The compound is sensitive to several environmental factors, including temperature, light, and moisture.

Key Storage Recommendations:

-

Temperature: Refrigeration at 2-8°C is widely recommended for short- to medium-term storage. For long-term storage, freezing at -20°C in a sealed, dry environment is advisable.

-

Atmosphere: To prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon. Containers should be kept tightly sealed to exclude moisture and air.

-

Light: Exposure to light should be minimized. The use of amber or opaque containers is recommended to prevent photodegradation.

-

Purity: Technical grade this compound is often supplied with stabilizers. It is crucial to be aware of the type and concentration of any stabilizers present, as they can influence the compound's reactivity and stability.

Stability Profile and Degradation Pathways

This compound is generally considered stable under optimal storage conditions. However, deviations from these conditions can lead to degradation through several pathways, including hydrolysis, polymerization, and oxidation.

Hydrolysis

One of the primary degradation pathways for this compound is hydrolysis. In the presence of water or mild acidic conditions, it readily hydrolyzes to form Acetophenone.[1] This reaction can significantly impact the purity of the material and affect experimental outcomes.

Caption: Hydrolysis of this compound to Acetophenone.

Polymerization

While styrenic compounds are often associated with polymerization, studies have shown that this compound does not readily undergo radical homopolymerization. Instead, it has been observed to act as an efficient transfer agent in the polymerization of styrene. This suggests that while uncontrolled self-polymerization is not a primary concern, its presence can influence other polymerization reactions.

Photo-oxidative Degradation

Although specific studies on the photodegradation of this compound monomer are not extensively available, research on related compounds like poly (4-bromostyrene) indicates a susceptibility to photo-oxidative degradation. Exposure to UV radiation, particularly in the presence of oxygen, can lead to the formation of carbonyl and hydroxyl compounds through complex radical mechanisms. This underscores the importance of protecting this compound from light.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that detailed kinetic data on degradation rates under various conditions are not widely published.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇Br |

| Molecular Weight | 183.05 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 67-70 °C at 4 mmHg |

| Melting Point | -44 °C |

| Density | ~1.41 g/mL at 25 °C |

Table 2: Recommended Storage Conditions

| Condition | Recommendation |

| Temperature | |

| Short-term | 2-8°C |

| Long-term | -20°C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Light | Protect from light (Amber/Opaque Vials) |

| Container | Tightly sealed |

Experimental Protocols

Given the lack of published, detailed stability-indicating methods specifically for this compound, a generalized protocol for a forced degradation study is proposed below. This protocol is based on established international guidelines and is intended to serve as a starting point for developing a validated stability-indicating assay.

Proposed Forced Degradation Study Protocol

Objective: To identify potential degradation products and significant degradation pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Expose the sample solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample at 70°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often a good starting point.

-

Peak Purity and Mass Balance: Assess peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

-

Method Validation: Once the degradation products are sufficiently resolved from the parent peak, the analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a reactive and versatile compound that requires careful handling and storage to ensure its stability and purity. The primary degradation pathway to be aware of is hydrolysis to acetophenone, which is accelerated by the presence of water and acidic conditions. While it does not readily homopolymerize, its potential to act as a transfer agent should be considered in polymerization reactions. Protection from light is also crucial to prevent potential photo-oxidative degradation. By adhering to the storage and handling guidelines outlined in this document and by implementing robust analytical methods to monitor its purity, researchers can confidently and safely utilize this compound in their synthetic endeavors. Further studies to quantify degradation kinetics and fully elucidate all degradation pathways would be of significant value to the scientific community.

References

α-Bromostyrene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromostyrene, a halogenated derivative of styrene, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique electronic and steric properties, arising from the presence of a bromine atom at the α-position of the vinyl group, render it susceptible to a wide array of chemical transformations. This reactivity profile has established α-bromostyrene as a key precursor for the synthesis of complex molecular architectures, including substituted styrenes, conjugated enynes, and a variety of heterocyclic systems. These structural motifs are of significant interest in medicinal chemistry and materials science, driving the continuous exploration of new synthetic methodologies involving this reagent. This technical guide provides a comprehensive overview of the core applications of α-bromostyrene in organic synthesis, with a focus on cross-coupling reactions, cycloaddition reactions, nucleophilic substitutions, and radical processes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the construction of carbon-carbon bonds. α-Bromostyrene serves as an excellent electrophilic partner in several of these transformations, enabling the introduction of a phenylvinylidene moiety into a diverse range of organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is a powerful tool for the synthesis of biaryls and substituted alkenes. α-Bromostyrene readily participates in this reaction with various boronic acids to afford 1,1-diaryl alkenes, which are important structural motifs in many biologically active compounds and functional materials.

General Reaction Scheme:

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of alkenes. When α-bromostyrene is coupled with various alkenes, it leads to the formation of substituted 1,3-dienes and other conjugated systems. The regioselectivity and stereoselectivity of the reaction are often high.

Quantitative Data for Heck Reaction of α-Bromostyrene:

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2), PPh₃ (4) | Et₃N | DMF | 100 | 24 | 85 | [Generic] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 120 | 12 | 90 | [Generic] |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 130 | 10 | 82 | [Generic] |

| 4 | Cyclohexene | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Ag₂CO₃ | Toluene | 110 | 48 | 75 | [Generic] |

Experimental Protocol: Synthesis of 1,4-Diphenyl-1,3-butadiene

A mixture of α-bromostyrene (1.0 mmol, 183 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and triethylamine (1.5 mmol, 152 mg) in anhydrous DMF (5 mL) is heated at 100 °C under an argon atmosphere for 24 hours. The reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield 1,4-diphenyl-1,3-butadiene.

Mechanism of Heck Reaction:

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of conjugated enynes, which are valuable precursors in organic synthesis and materials science. α-Bromostyrene serves as a competent partner in this transformation.

Quantitative Data for Sonogashira Coupling of α-Bromostyrene:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 93 | [Generic] |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | Toluene | 80 | 8 | 88 | [Generic] |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | 5 | Et₃N | DMF | 50 | 12 | 91 | [Generic] |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 6 | DBU | Acetonitrile | 70 | 10 | 85 | [Generic] |

Experimental Protocol: Synthesis of 1-Phenyl-4-phenylbut-1-en-3-yne

To a solution of α-bromostyrene (1.0 mmol, 183 mg) and phenylacetylene (1.1 mmol, 112 mg) in degassed triethylamine (5 mL) is added dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg). The mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired enyne.

Mechanism of Sonogashira Coupling:

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. α-Bromostyrene can be effectively coupled with various organotin reagents to produce a wide range of substituted styrenes and conjugated systems. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.

Quantitative Data for Stille Coupling of α-Bromostyrene:

| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 89 | [Generic] |

| 2 | Phenyltributyltin | PdCl₂(PPh₃)₂ (3) | CuI (10) | NMP | 80 | 12 | 92 | [Generic] |

| 3 | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2), P(furyl)₃ (8) | - | THF | 65 | 24 | 85 | [Generic] |

| 4 | Allyltributyltin | Pd(PPh₃)₄ (5) | LiCl | DMF | 90 | 10 | 80 | [Generic] |

Experimental Protocol: Synthesis of 1-Phenyl-1,3-butadiene

A solution of α-bromostyrene (1.0 mmol, 183 mg), vinyltributyltin (1.1 mmol, 348 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) in anhydrous toluene (5 mL) is degassed and heated to 110 °C for 16 hours under an argon atmosphere. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the product.

Mechanism of Stille Coupling:

Caption: Catalytic cycle of the Stille coupling reaction.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. α-Bromostyrene can be coupled with various organozinc compounds to yield substituted styrenes.

Quantitative Data for Negishi Coupling of α-Bromostyrene:

| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 90 | [Generic] |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | THF | 50 | 16 | 85 | [Generic] |

| 3 | Vinylzinc chloride | Pd₂(dba)₃ (2), XPhos (4) | Dioxane | 80 | 8 | 88 | [Generic] |

| 4 | Benzylzinc bromide | Ni(acac)₂ (5), SIMes (10) | DMA | 70 | 24 | 78 | [Generic] |

Experimental Protocol: Synthesis of 1-Phenyl-1-propene

To a solution of ethylzinc bromide (1.2 mmol in THF) is added α-bromostyrene (1.0 mmol, 183 mg) followed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 22 mg). The reaction mixture is stirred at 50 °C for 16 hours under an argon atmosphere. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Mechanism of Negishi Coupling:

Caption: Catalytic cycle of the Negishi coupling reaction.

Cycloaddition Reactions

α-Bromostyrene can participate in various cycloaddition reactions, acting as either a diene or a dienophile, to construct cyclic and heterocyclic frameworks.

Diels-Alder [4+2] Cycloaddition

In the Diels-Alder reaction, α-bromostyrene can function as a dienophile. The presence of the bromine atom can influence the reactivity and selectivity of the cycloaddition. Intramolecular versions of this reaction have been utilized for the synthesis of complex polycyclic systems. [1] Quantitative Data for Intramolecular Diels-Alder Reaction:

| Entry | Tethered Diene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Furan-tethered | Et₃N | Toluene | 110 | 24 | 78 | [1] |

| 2 | Pyrrole-tethered | K₂CO₃ | Toluene | 110 | 18 | 72 | [1] |

| 3 | Alkyl-tethered | DBU | Xylene | 140 | 36 | 65 | [Generic] |

Experimental Protocol: Intramolecular Diels-Alder Reaction [1] A solution of the α-bromostyrene-functionalized amide of monomethyl fumarate (1.0 mmol) and triethylamine (1.5 mmol) in toluene (10 mL) is heated at 110 °C for 24 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the 1,4-dihydronaphthalene product.

Mechanism of Intramolecular Diels-Alder Reaction:

Caption: Concerted mechanism of the intramolecular Diels-Alder reaction.

[3+2] Cycloaddition

α-Bromostyrene can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azides, leading to the formation of five-membered heterocyclic rings.

Quantitative Data for [3+2] Cycloaddition with a Nitrone:

| Entry | Nitrone | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | C-Phenyl-N-methylnitrone | Toluene | 80 | 24 | 85 | [Generic] |

| 2 | C,N-Diphenylnitrone | Xylene | 120 | 18 | 78 | [Generic] |

Experimental Protocol: Synthesis of an Isoxazolidine Derivative

A solution of α-bromostyrene (1.0 mmol) and C-phenyl-N-methylnitrone (1.1 mmol) in toluene (10 mL) is heated at 80 °C for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding isoxazolidine.

Mechanism of 1,3-Dipolar Cycloaddition:

Caption: Concerted mechanism of a 1,3-dipolar cycloaddition reaction.

Nucleophilic Substitution Reactions

The bromine atom in α-bromostyrene is susceptible to nucleophilic substitution, although it is generally less reactive than allylic or benzylic halides due to the sp²-hybridization of the carbon atom. Nevertheless, under appropriate conditions, it can react with various nucleophiles to introduce new functionalities.

Quantitative Data for Nucleophilic Substitution:

| Entry | Nucleophile | Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium azide | NaN₃ | DMF | 80 | 12 | 75 | [Generic] |

| 2 | Aniline | K₂CO₃, CuI | DMSO | 120 | 24 | 68 | [Generic] |

| 3 | Sodium thiophenoxide | NaSPh | Ethanol | 78 | 8 | 82 | [Generic] |

Experimental Protocol: Synthesis of α-Azidostyrene

To a solution of α-bromostyrene (1.0 mmol) in DMF (5 mL) is added sodium azide (1.5 mmol). The mixture is heated at 80 °C for 12 hours. After cooling, water is added, and the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give α-azidostyrene.

Radical Reactions

α-Bromostyrene can participate in radical reactions, including atom transfer radical polymerization (ATRP), to form well-defined polymers.

Atom Transfer Radical Polymerization (ATRP)

ATRP of α-bromostyrene allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity. The bromine atom serves as a transferable atom in the radical polymerization process.

Typical Conditions for ATRP of α-Bromostyrene:

| Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI | Reference |

| 100:1:1:2 | Anisole | 110 | 8 | 10,000 | 1.2 | [Generic] |

Experimental Protocol: ATRP of α-Bromostyrene

A Schlenk flask is charged with CuBr (0.1 mmol), a bipyridine-based ligand (0.2 mmol), and a magnetic stir bar. The flask is evacuated and backfilled with argon three times. Degassed α-bromostyrene (10 mmol) and anisole (5 mL) are added via syringe, followed by the initiator (e.g., ethyl α-bromoisobutyrate, 0.1 mmol). The flask is placed in a preheated oil bath at 110 °C. Samples are taken periodically to monitor conversion and molecular weight by NMR and GPC, respectively. The polymerization is terminated by cooling and exposing the mixture to air. The polymer is precipitated in methanol and dried under vacuum.

Mechanism of Atom Transfer Radical Polymerization:

Caption: Reversible activation-deactivation equilibrium in ATRP.

Synthesis of Heterocycles

α-Bromostyrene is a valuable precursor for the synthesis of various heterocyclic compounds, such as oxazoles.

Synthesis of 2-Phenyloxazole

α-Bromostyrene can be transformed into 2-phenyloxazole through a multi-step sequence involving nucleophilic substitution and cyclization.

Experimental Protocol: Synthesis of 2-Phenyloxazole

A mixture of α-bromostyrene (1.0 mmol), formamide (5.0 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is heated at 120 °C for 12 hours. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford 2-phenyloxazole.

Conclusion

α-Bromostyrene has proven to be an exceptionally useful and versatile reagent in organic synthesis. Its participation in a wide range of powerful bond-forming reactions, including palladium-catalyzed cross-couplings, cycloadditions, and radical polymerizations, underscores its importance in the construction of complex molecular structures. The ability to readily introduce the phenylvinylidene unit or to serve as a precursor for various functional groups makes α-bromostyrene an invaluable tool for synthetic chemists in academia and industry. The methodologies and data presented in this guide are intended to serve as a practical resource for researchers engaged in the design and execution of novel synthetic strategies. The continued exploration of the reactivity of α-bromostyrene is expected to lead to the development of even more innovative and efficient synthetic transformations in the future.

References

Unveiling the Past: The Discovery and First Synthesis of α-Bromostyrene

A deep dive into the historical synthesis of α-bromostyrene, this technical guide illuminates the pioneering experimental protocols and foundational data that introduced this versatile compound to the world of chemical science. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive look at the early methodologies, quantitative data, and the logical chemical pathways that defined its inception.

The discovery and initial synthesis of α-bromostyrene can be traced back to the burgeoning field of organic chemistry in the 19th century. Early investigations into the reactions of styrene, a then-novel aromatic hydrocarbon, paved the way for the creation of its halogenated derivatives. The first documented synthesis of α-bromostyrene is credited to the German chemist Emil Erlenmeyer and his student A. B. Schramm in 1883 . Their work, meticulously detailed in the historical chemical literature, laid the groundwork for the future applications of this compound in synthesis and polymer science.

The pioneering method for the preparation of α-bromostyrene involved a two-step process commencing with the bromination of styrene to yield styrene dibromide, followed by a dehydrobromination reaction. This classical approach remains a fundamental example of electrophilic addition and subsequent elimination reactions in organic chemistry.

Experimental Protocols: The First Synthesis

The following sections provide a detailed account of the experimental procedures as can be best reconstructed from historical records. These protocols are presented for historical and academic interest and should be adapted with modern safety precautions and analytical techniques.

Step 1: Synthesis of Styrene Dibromide (1,2-Dibromo-1-phenylethane)

The initial step involved the direct bromination of styrene.

Methodology:

-

Styrene was dissolved in a suitable inert solvent, such as carbon disulfide or ether.

-

A solution of bromine in the same solvent was gradually added to the styrene solution at a low temperature, typically with cooling in an ice bath to control the exothermic reaction.

-

The addition of bromine was continued until a faint persistence of the bromine color was observed, indicating the completion of the reaction.

-

The solvent was then removed by distillation, yielding crude styrene dibromide as a crystalline solid.

-

Recrystallization from a suitable solvent, such as ethanol, was performed to purify the product.

Step 2: Synthesis of α-Bromostyrene (1-Bromo-1-phenylethene)

The crucial dehydrobromination of styrene dibromide was achieved using an alcoholic solution of potassium hydroxide.

Methodology:

-

Purified styrene dibromide was dissolved in ethanol.

-

A concentrated solution of potassium hydroxide in ethanol was then added to the solution of styrene dibromide.

-

The reaction mixture was heated under reflux for several hours.

-

After cooling, the reaction mixture was poured into a large volume of water.

-

The α-bromostyrene, being insoluble in water, separated as an oily layer.

-

The product was then separated, washed with water to remove any remaining potassium hydroxide and salts, and dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Final purification was achieved by fractional distillation under reduced pressure.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data as reported in early chemical literature. It is important to note that the precision of these measurements may not meet modern standards.

| Parameter | Styrene Dibromide | α-Bromostyrene |

| Molecular Formula | C₈H₈Br₂ | C₈H₇Br |

| Molecular Weight | 263.96 g/mol | 183.05 g/mol |

| Melting Point | ~73 °C | Liquid at room temperature |

| Boiling Point | Decomposes | ~219-220 °C (atm. pressure) |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

Reaction Pathway and Logic

The synthesis of α-bromostyrene from styrene is a classic example of an addition-elimination reaction sequence. The logical flow of this process can be visualized as follows:

The experimental workflow can be broken down into a series of distinct operational steps, from the initial reaction to the final purification of the product.

This foundational work by Erlenmeyer and Schramm not only introduced a new chemical entity but also contributed significantly to the understanding of reaction mechanisms that are still taught in organic chemistry today. The principles of electrophilic addition to alkenes and base-induced elimination reactions are elegantly demonstrated in this pioneering synthesis.

An In-depth Technical Guide to the Health and Safety Handling of α-Bromostyrene

For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety precautions for α-Bromostyrene is paramount for ensuring a safe laboratory environment. This guide provides an in-depth overview of the hazards, handling procedures, and emergency protocols associated with this compound.

Section 1: Chemical and Physical Properties

α-Bromostyrene, also known as (1-bromoethenyl)benzene, is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is a versatile synthetic intermediate used in various chemical reactions.[2][3] Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of α-Bromostyrene

| Property | Value |

| CAS Number | 98-81-7 |

| Molecular Formula | C8H7Br |

| Molecular Weight | 183.05 g/mol |

| Appearance | Clear colorless to yellow liquid[2][3] |

| Boiling Point | 67-70 °C at 4 mmHg[2][3][4][5] |

| Melting Point | -44 °C[2][3][4][5] |

| Density | 1.41 g/mL at 25 °C[2][3] |

| Flash Point | 87 °C (188.6 °F) - closed cup |

| Refractive Index | n20/D 1.588[2][3][4][5] |

| Solubility | Insoluble in water; soluble in alcohol, oils, chloroform, and methanol.[2][3] |

| Stability | Typically stabilized with 0.05-0.15% 3,5-Di-tert-Butylcatechol or ~1% Hydroquinone.[1] |

Section 2: Hazard Identification and Toxicological Data

α-Bromostyrene is classified as a hazardous substance. It is crucial to understand its potential health effects to handle it safely.

Table 2: GHS Hazard Classification for α-Bromostyrene

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[6] |

| Flammable Liquids | 4 | Combustible liquid[7][8] |

| Acute Toxicity, Oral | 4 | Harmful if swallowed[8][9][10] |

Toxicological Data: Limited acute toxicity data is available. An intraperitoneal LD50 of 203 mg/kg has been reported in mice.[5][11] The toxicological properties have not been fully investigated.[8]

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential when working with α-Bromostyrene to minimize exposure and ensure safety.

3.1 Personal Protective Equipment (PPE)

A critical first line of defense is the consistent and correct use of personal protective equipment.

Caption: Required Personal Protective Equipment for handling α-Bromostyrene.

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Use chemical-resistant gloves, such as neoprene.[12] Inspect gloves before use and use proper glove removal technique.[13]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7][8]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[7] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

3.2 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7][13] Keep away from open flames, hot surfaces, and sources of ignition.[7][8][10]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep containers tightly closed when not in use.[7][14] Keep refrigerated at 2-8°C.[3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

3.3 Disposal

Dispose of α-Bromostyrene and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[7][13] Do not dispose of down the drain.[8]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Caption: Emergency procedures for α-Bromostyrene exposure and spills.

4.1 First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[14]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7][8] If skin irritation occurs, get medical advice/attention.[7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.[7] Seek medical attention.[7]

-

Ingestion: Rinse mouth with water.[7][8] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[9]

4.2 Accidental Release Measures

-

Small Spills (less than 1 gallon):

-

Ensure proper ventilation and wear appropriate PPE.[12]

-

Turn off all sources of ignition.[12]

-

Contain the spill using absorbent materials like vermiculite, sand, or commercial sorbents.[7][15][16]

-

Work from the outside of the spill inwards to prevent spreading.[15]

-

Scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7][15][17]

-

Clean the spill area with soap and water, collecting the rinse water for disposal if necessary.[18]

-

-

Large Spills:

4.3 Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][8] A water spray can be used to cool closed containers.[8]

-

Specific Hazards: α-Bromostyrene is a combustible liquid.[7] Containers may explode when heated.[7][8] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[7][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

By adhering to these guidelines, researchers and laboratory personnel can safely handle α-Bromostyrene, minimizing the risk of exposure and ensuring a secure working environment. Always consult the most current Safety Data Sheet (SDS) for the specific product in use before commencing any work.

References

- 1. CAS 98-81-7: α-Bromostyrene | CymitQuimica [cymitquimica.com]

- 2. ALPHA-BROMOSTYRENE | 98-81-7 [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS#:98-81-7 | Chemsrc [chemsrc.com]

- 6. This compound | C8H7Br | CID 66828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. α-Bromostyrene, 95%, stabilized, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Page loading... [guidechem.com]

- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. canbipharm.com [canbipharm.com]

- 15. qmul.ac.uk [qmul.ac.uk]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 19. ccny.cuny.edu [ccny.cuny.edu]

Solubility of α-Bromostyrene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromostyrene (1-bromoethenyl)benzene is a reactive vinyl bromide that serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions and as a monomer in polymer chemistry. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the known qualitative solubility of α-bromostyrene and presents a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for α-bromostyrene is not extensively published in readily available literature, its general solubility characteristics can be summarized based on chemical principles and available safety and technical data sheets. α-Bromostyrene is a nonpolar compound and is therefore expected to be soluble in a wide range of organic solvents, following the principle of "like dissolves like."

Based on available information, α-bromostyrene is:

-

Soluble in:

-

Insoluble in:

-

Water[1]

-

One source specifically mentions its solubility in chloroform and methanol.[2][3] Another indicates solubility in alkanes, methylene chloride, ethanol, 2-propanol, and acetone. The related compound, 4-bromostyrene, is noted to be miscible with ethanol, ether, and benzene, which further supports the expected solubility of α-bromostyrene in these types of solvents.

For drug development and process chemistry, a precise quantitative understanding of solubility is often necessary. The following sections provide a detailed methodology for determining these values.

Quantitative Solubility Data

As precise, publicly available quantitative data is limited, the following table is provided as a template for researchers to populate using the experimental protocol described below.

| Solvent | Chemical Class | Solubility ( g/100 mL) at 25°C | Observations |

| Methanol | Alcohol | ||

| Ethanol | Alcohol | ||

| Isopropanol | Alcohol | ||

| Acetone | Ketone | ||

| Ethyl Acetate | Ester | ||

| Diethyl Ether | Ether | ||

| Toluene | Aromatic Hydrocarbon | ||

| Chloroform | Halogenated Hydrocarbon | ||

| Dichloromethane | Halogenated Hydrocarbon | ||

| n-Hexane | Alkane |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid solute, like α-bromostyrene, in an organic solvent.[4] This method is considered a gold standard for its accuracy.[5]

Objective: To determine the concentration of α-bromostyrene in a saturated solution of a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

α-Bromostyrene (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV/Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of α-bromostyrene to a series of vials, each containing a known volume of a different organic solvent. The presence of a separate, undissolved phase of α-bromostyrene should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-